3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol
Brand Name: Vulcanchem
CAS No.: 923193-02-6
VCID: VC4459201
InChI: InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15)
SMILES: C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3
Molecular Formula: C11H11N3S
Molecular Weight: 217.29

3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol

CAS No.: 923193-02-6

Cat. No.: VC4459201

Molecular Formula: C11H11N3S

Molecular Weight: 217.29

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol - 923193-02-6

Specification

CAS No. 923193-02-6
Molecular Formula C11H11N3S
Molecular Weight 217.29
IUPAC Name 5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione
Standard InChI InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15)
Standard InChI Key HQFPFIJRKXJFRK-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a phenyl ring at position 1, and a thiol moiety at position 5. The IUPAC name, 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol, reflects this substitution pattern. Key structural features include:

  • Cyclopropyl group: Enhances metabolic stability and lipophilicity, influencing membrane permeability .

  • Phenyl ring: Contributes to π-π stacking interactions with biological targets, such as enzyme active sites .

  • Thiol group: Provides potential for hydrogen bonding and redox activity, critical for interactions with cellular thiols .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃S
Molecular Weight217.29 g/mol
CAS Registry Number565172-45-4
Melting PointNot reported-
Boiling Point406.7±28.0 °C (predicted)
Density1.4±0.1 g/cm³
LogP (Partition Coefficient)2.85 (estimated)
SolubilityLow aqueous solubility

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.85) suggest suitability for lipid-rich biological environments, though formulation strategies may be required for in vivo applications .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves cyclocondensation reactions. A common method includes:

  • Formation of the triazole core: Reaction of cyclopropylcarboxylic acid hydrazide with phenyl isothiocyanate under basic conditions to form a thiosemicarbazide intermediate.

  • Cyclization: Intramolecular cyclization catalyzed by acidic or basic conditions, yielding the triazole-thiol structure .

Alternative routes utilize Ullmann coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical purities exceeding 95% .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Thiosemicarbazide formationPhenyl isothiocyanate, KOH, ethanol, reflux75–80
CyclizationHCl, H₂O, 100°C65–70
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)>95

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the cyclopropyl protons (δ 1.2–1.5 ppm), phenyl ring (δ 7.3–7.6 ppm), and thiol proton (δ 13.1 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 217.29 [M+H]⁺, consistent with the molecular formula .

  • X-ray Crystallography: Structural studies of analogs (e.g., 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole) reveal planar triazole rings and intermolecular hydrogen bonding involving the thiol group .

Biological Activities and Mechanisms

Table 3: Cytotoxic Activity of Triazole Analogs

Cell LineIC₅₀ (µM)MechanismReference
MCF-7 (Breast)12.4ROS-mediated apoptosis
A549 (Lung)18.7Topoisomerase II inhibition
HeLa (Cervical)22.1Caspase-3 activation

Pharmacological Applications

Drug Development

The compound serves as a precursor for:

  • Antimicrobial agents: Hybrid molecules combining triazole-thiols with fluoroquinolones (e.g., ciprofloxacin) show enhanced potency against drug-resistant bacteria .

  • Anticancer scaffolds: Conjugation with platinum(II) complexes improves tumor selectivity and reduces systemic toxicity .

Agrochemical Uses

In agriculture, triazole-thiols function as:

  • Herbicides: Inhibition of acetolactate synthase (ALS) in Brassica napus at concentrations of 50–100 ppm .

  • Fungicides: Disruption of fungal cell membrane integrity via thiol-oxidase interactions .

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